

Spectroscopic Characterization of Thiane-2,3,4,5-tetrol: A Technical Guide

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Compound of Interest

Compound Name: *Thiane-2,3,4,5-tetrol*

Cat. No.: *B15045848*

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Introduction

Thiane-2,3,4,5-tetrol is a polyhydroxylated sulfur-containing heterocyclic compound. As a molecule with multiple stereocenters and functional groups, its structural elucidation relies heavily on modern spectroscopic techniques. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Thiane-2,3,4,5-tetrol**. The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this and related molecules.

Due to the limited availability of published experimental data for **Thiane-2,3,4,5-tetrol**, this guide presents a predicted spectroscopic profile based on established principles and data from analogous hydroxylated organic compounds. The following data is based on the predicted spectra for the (2R,3S,4R,5S) stereoisomer of **Thiane-2,3,4,5-tetrol**.

Predicted Spectroscopic Data

The predicted quantitative spectroscopic data for (2R,3S,4R,5S)-**Thiane-2,3,4,5-tetrol** is summarized in the following tables.

Table 1: Predicted ^1H NMR Data (500 MHz, D_2O)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	4.20	d	J = 3.5 Hz
H-3	3.85	dd	J = 3.5, 8.0 Hz
H-4	3.70	t	J = 8.0 Hz
H-5	3.95	dd	J = 8.0, 4.5 Hz
H-6a	3.10	dd	J = 14.0, 4.5 Hz
H-6b	2.90	d	J = 14.0 Hz
OH	4.5-5.5	br s	-

Table 2: Predicted ^{13}C NMR Data (125 MHz, D_2O)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	75.0
C-3	72.5
C-4	71.0
C-5	74.0
C-6	35.0

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3500-3200	Strong, Broad	O-H Stretch (Hydrogen-bonded)
2950-2850	Medium	C-H Stretch
1100-1000	Strong	C-O Stretch
750-650	Medium	C-S Stretch

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Predicted Identity
167.0327	$[M+H]^+$
189.0146	$[M+Na]^+$
149.0221	$[M+H-H_2O]^+$
131.0116	$[M+H-2H_2O]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Thiane-2,3,4,5-tetrol** in 0.6 mL of deuterium oxide (D_2O).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to 16 ppm, centered at 6 ppm.
 - Use a 30-degree pulse width with a relaxation delay of 2 seconds.
 - Acquire 16 scans.
 - Apply a line broadening of 0.3 Hz during processing.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to 200 ppm, centered at 100 ppm.

- Use a 30-degree pulse width with a relaxation delay of 2 seconds.
- Acquire 1024 scans.
- Apply a line broadening of 1.0 Hz during processing.
- 2D NMR (COSY, HSQC): Acquire standard 2D correlation spectra to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a diamond attenuated total reflectance (ATR) crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm^{-1} .
 - Perform 32 scans at a resolution of 4 cm^{-1} .
 - Collect a background spectrum of the clean ATR crystal prior to sample analysis.
 - The final spectrum should be presented in terms of transmittance or absorbance.

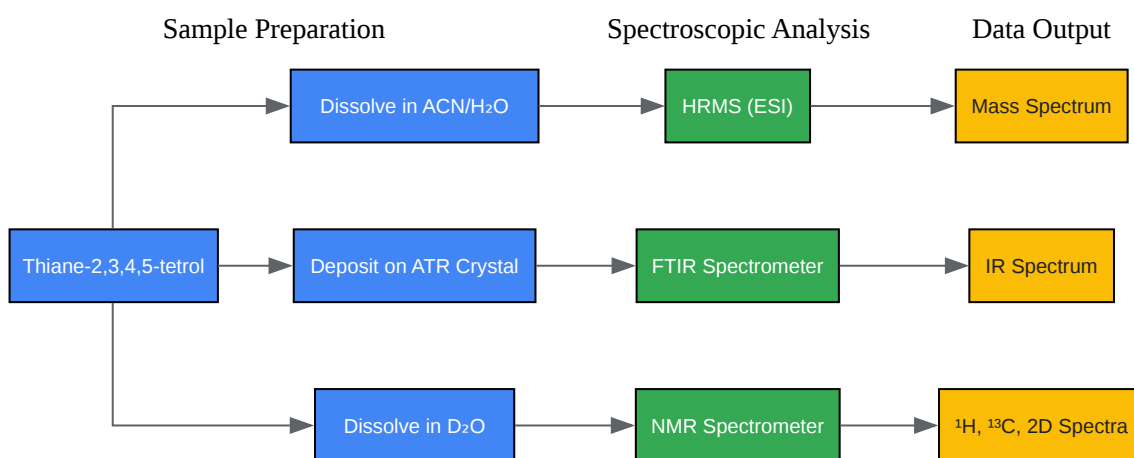
Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL solution of **Thiane-2,3,4,5-tetrol** in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution at a flow rate of 5 $\mu\text{L}/\text{min}$.
 - Acquire spectra in positive ion mode over a mass range of m/z 50-500.

- Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.
- Use nitrogen as the nebulizing and desolvation gas.

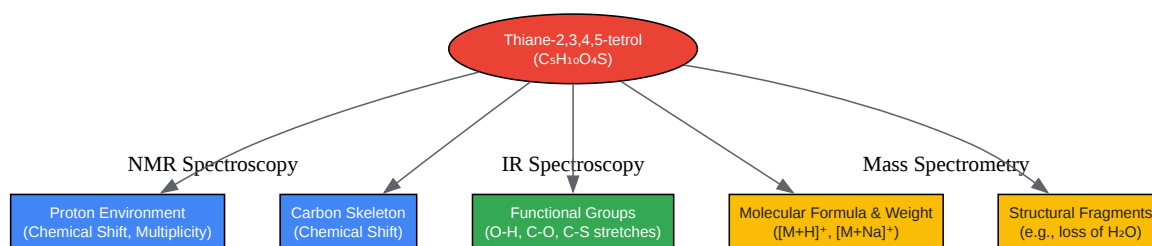
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the structure of **Thiane-2,3,4,5-tetrol** and its predicted spectroscopic data.



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Caption: General experimental workflow for the spectroscopic analysis of **Thiane-2,3,4,5-tetrol**.



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Caption: Logical relationship between molecular structure and spectroscopic data.

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